Synthesis and characterization of Methyl 3-bromo-4-isopropoxybenzoate
Synthesis and characterization of Methyl 3-bromo-4-isopropoxybenzoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-4-isopropoxybenzoate
Introduction
Methyl 3-bromo-4-isopropoxybenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its specific substitution pattern—a bromine atom, an isopropoxy group, and a methyl ester on a benzene ring—provides multiple reactive sites for further chemical transformations. This guide, intended for researchers and drug development professionals, offers a detailed, field-proven approach to the synthesis and comprehensive characterization of this compound. The methodologies presented are grounded in established chemical principles, emphasizing safety, efficiency, and analytical validation.
PART 1: A Strategic Approach to Synthesis
The synthesis of Methyl 3-bromo-4-isopropoxybenzoate is most effectively achieved through a two-step sequence starting from the commercially available and cost-effective reagent, methyl 4-hydroxybenzoate. This strategy is predicated on the electronic properties of the starting material and intermediates, which guide the regioselectivity of the reactions and generally lead to high yields.
The chosen synthetic pathway involves:
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Electrophilic Aromatic Substitution: Bromination of the electron-rich aromatic ring of methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating, ortho-, para-directing group, making the position ortho to the hydroxyl (and meta to the deactivating ester group) highly susceptible to electrophilic attack.
-
Williamson Ether Synthesis: O-alkylation of the resulting phenolic intermediate, methyl 3-bromo-4-hydroxybenzoate, with an isopropyl halide to form the desired isopropoxy ether linkage.
This route is efficient as it avoids the need for protecting groups on the carboxylic acid and proceeds with well-understood, high-yielding reactions.
Detailed Experimental Protocols
Safety First: The handling of bromine requires strict safety protocols. Bromine is a hazardous, corrosive, and volatile liquid that can cause severe skin burns and respiratory damage.[1][2] All operations involving bromine must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3][4][5] Have an emergency spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
This procedure is adapted from established methods for the bromination of activated phenols.[6][7]
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Reagents and Materials:
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Methyl 4-hydroxybenzoate (1.0 eq)
-
Glacial Acetic Acid (solvent)
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Liquid Bromine (Br₂) (1.05 eq)
-
Dichloromethane (for workup)
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Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve methyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 5°C. The characteristic red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into a beaker containing cold water and ice. This will precipitate the crude product.
-
Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 3-bromo-4-hydroxybenzoate.[8]
-
Step 2: Synthesis of Methyl 3-bromo-4-isopropoxybenzoate
This reaction is a classic Williamson ether synthesis, a reliable method for forming ethers.
-
Reagents and Materials:
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Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)
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2-Bromopropane (or 2-iodopropane) (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
Ethyl Acetate (for workup)
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Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate, anhydrous potassium carbonate, and the solvent (DMF or acetone).
-
Stir the suspension vigorously and add 2-bromopropane.
-
Attach a condenser and heat the mixture to reflux (for acetone, ~60°C; for DMF, 80-90°C) with continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
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After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
If DMF was used, pour the filtrate into water and extract with ethyl acetate (3x). If acetone was used, concentrate the filtrate under reduced pressure, then dissolve the residue in ethyl acetate and wash with water.
-
Wash the combined organic layers with water and brine to remove any residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, Methyl 3-bromo-4-isopropoxybenzoate, as a pure solid or oil.
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Synthesis Workflow Diagram
Caption: Synthetic route for Methyl 3-bromo-4-isopropoxybenzoate.
PART 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 3-bromo-4-isopropoxybenzoate. A combination of spectroscopic and physical methods provides a self-validating system for analysis.[9]
Analytical Workflow
The logical flow for characterization involves subjecting the purified product to a series of analytical techniques to build a complete structural profile.
Caption: Workflow for the analytical characterization of the final product.
Spectroscopic and Physical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).
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¹H NMR (Proton NMR): This spectrum will confirm the presence and connectivity of all hydrogen-containing groups.
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Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected, corresponding to the three protons on the benzene ring. Their splitting patterns (e.g., doublet, doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.
-
Isopropoxy Group (δ 4.6-4.8 ppm and δ 1.3-1.5 ppm): A septet (one proton, -O-CH(CH₃)₂) and a doublet (six protons, -O-CH(CH₃)₂) are characteristic of the isopropoxy group.
-
Methyl Ester (δ 3.8-4.0 ppm): A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) is expected.[10]
-
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear as a singlet in the downfield region.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six unique aromatic carbons.
-
Aliphatic Carbons (δ ~70 ppm, ~52 ppm, ~22 ppm): Signals corresponding to the methine (-O-CH) and methyl (-CH₃) carbons of the isopropoxy group, as well as the methyl ester carbon (-O-CH₃), will be present.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹.[11] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to aliphatic esters.
-
C-O Stretches: Two distinct C-O stretching bands will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and the ether linkages.[11][12]
-
Aromatic C=C Stretches: Medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and isopropyl groups.[13]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the elemental composition.
-
Molecular Ion Peak (M⁺): Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[14][15] This is a definitive confirmation of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the -OCH₃ group or the entire -COOCH₃ group, providing further structural evidence.[16]
Expected Analytical Data Summary
The following table summarizes the predicted and expected data for Methyl 3-bromo-4-isopropoxybenzoate.
| Analysis Type | Feature | Expected Value / Observation |
| ¹H NMR | Aromatic Protons | 3H, multiplet/distinct signals, δ 7.0-8.5 ppm |
| Isopropoxy CH | 1H, septet, δ 4.6-4.8 ppm | |
| Methyl Ester CH₃ | 3H, singlet, δ 3.8-4.0 ppm | |
| Isopropoxy CH₃ | 6H, doublet, δ 1.3-1.5 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ ~165 ppm |
| Aromatic (C-Br, C-O, C-C, C-H) | 6 signals, δ 110-160 ppm | |
| Isopropoxy (CH) | δ ~70 ppm | |
| Methyl Ester (CH₃) | δ ~52 ppm | |
| Isopropoxy (CH₃) | δ ~22 ppm | |
| IR Spectroscopy | C=O Stretch (Ester) | 1715-1730 cm⁻¹ (strong, sharp) |
| C-O Stretch | 1300-1000 cm⁻¹ (strong) | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ (medium) | |
| Mass Spectrometry | Molecular Ion (M⁺, ⁷⁹Br) | m/z = 274.0 |
| Molecular Ion (M+2, ⁸¹Br) | m/z = 276.0 | |
| Isotopic Ratio (M⁺ : M+2) | ~1:1 | |
| Physical State | Appearance | White to off-white solid or colorless oil |
Conclusion
This guide outlines a robust and logical pathway for the synthesis and characterization of Methyl 3-bromo-4-isopropoxybenzoate. The two-step synthesis, beginning with methyl 4-hydroxybenzoate, is an efficient and scalable method. The described analytical workflow, employing NMR, IR, and Mass Spectrometry, provides a comprehensive and self-validating system to confirm the structure and purity of the final product. By adhering to the detailed protocols and safety precautions, researchers can confidently produce and verify this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Science Publishing. Available at: [Link]
-
Bromine handling and safety. Slideshare. Available at: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
-
SAFETY DATA SHEET (SDS) Bromine. SEASTAR CHEMICALS. Available at: [Link]
-
Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available at: [Link]
-
BROMINE - Safety Handbook. icl-group-sustainability.com. Available at: [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
General procedure for the synthesis of methyl benzoates. The Royal Society of Chemistry. Available at: [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]
-
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. Available at: [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
-
Provide the IR spectrum analysis for methyl benzoate. brainly.com. Available at: [Link]
-
Methyl 3-bromo-4-hydroxybenzoate. PubChem. Available at: [Link]
-
Methyl 3-bromo-4-methylbenzoate. PubChem. Available at: [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. MBE. Available at: [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents.
-
FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. ResearchGate. Available at: [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters. ACS Publications. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed. Available at: [Link]
Sources
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. carlroth.com [carlroth.com]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. nj.gov [nj.gov]
- 6. prepchem.com [prepchem.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. rsc.org [rsc.org]
- 11. brainly.com [brainly.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
